b-D-Glucopyranose

Description

Properties

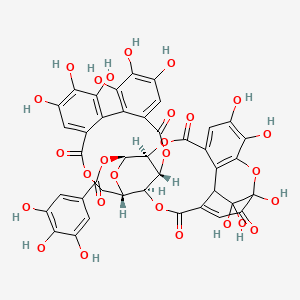

IUPAC Name |

[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-AZSQBUALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of β-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-glucopyranose, a cyclic hemiacetal of the most abundant monosaccharide D-glucose, is a cornerstone of carbohydrate chemistry and biology. Its specific three-dimensional structure and stereochemical arrangement are fundamental to its biological roles, from being a primary energy source to a key component of complex polysaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the structural and stereochemical features of β-D-glucopyranose, including its conformational analysis and the experimental protocols used for its characterization.

Structure and Nomenclature

β-D-glucopyranose is the most stable anomer of D-glucose in its six-membered ring (pyranose) form.[1] The systematic IUPAC name for β-D-glucopyranose is (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol.[2] The designation "β" (beta) refers to the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is in the equatorial position, cis to the -CH₂OH group at C5 in the Haworth projection.[3][4] This is in contrast to α-D-glucopyranose, where the C1 hydroxyl group is in the axial position (trans to the -CH₂OH group).[5] These two isomers, differing only in the configuration at the anomeric carbon, are known as anomers and are diastereomers of each other.[6][7][8] In aqueous solution, D-glucose exists in equilibrium between the open-chain aldehyde form and its cyclic α- and β-pyranose and furanose forms, with β-D-glucopyranose being the predominant species (approximately 64%).[3][9] This process of interconversion between anomers is known as mutarotation.[3]

Conformational Analysis

The pyranose ring of β-D-glucopyranose is not planar and predominantly adopts a stable chair conformation to minimize steric strain.[1][10]

Chair Conformation

The most stable conformation of β-D-glucopyranose is the ⁴C₁ chair conformation.[11] In this conformation, all of the bulky substituents (the four hydroxyl groups and the hydroxymethyl group) are in the more sterically favorable equatorial positions.[1][12] This arrangement minimizes 1,3-diaxial interactions, which are a source of steric strain.[13] The alternative ¹C₄ chair conformation is significantly less stable as it would place most of the large substituents in axial positions.[14]

Boat and Skew-Boat Conformations

While the chair conformation is the most stable, other, higher-energy conformations such as boat and skew-boat forms also exist.[11][13][14] These conformations are intermediates in the process of ring inversion.[11] However, due to their higher energy, they are present in very low populations at equilibrium.[14]

The Anomeric Effect

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer the axial orientation, which is counterintuitive to steric considerations.[15] While this effect is significant in stabilizing the axial anomer (α-D-glucopyranose) to some extent, the steric hindrance from the axial hydroxyl group is still a major factor.[12] In the case of β-D-glucopyranose, the equatorial position of the anomeric hydroxyl group is favored, indicating that the steric factors outweigh the anomeric effect in this specific isomer, contributing to its overall greater stability.[12]

Quantitative Data

The stability of different conformations of β-D-glucopyranose can be quantified by their relative free energies.

| Conformation | Relative Free Energy (kcal/mol) |

| ⁴C₁ (Chair) | 0.0[16] |

| ¹C₄ (Chair) | 4.0 - 6.1[14][16] |

| Boat/Skew-Boat | 3.0 - 7.4[11][14] |

Note: The relative free energies are approximate values obtained from computational studies and can vary depending on the theoretical model used.

Experimental Protocols for Structural Elucidation

The precise three-dimensional structure and stereochemistry of β-D-glucopyranose and other carbohydrates are determined using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[17][18] For carbohydrates, NMR can be used to determine the primary structure, including the stereochemistry at each chiral center, the anomeric configuration, and the conformation of the pyranose ring.[17][19]

Methodology:

-

Sample Preparation: A small amount of the purified carbohydrate is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired using a high-field NMR spectrometer.[17][20]

-

Spectral Analysis:

-

¹H NMR: The chemical shifts (typically 3-6 ppm for ring protons and 4.5-5.5 ppm for anomeric protons) and coupling constants (J-couplings) of the proton signals are analyzed.[17][18] The magnitude of the coupling constant between H1 and H2 (J₁,₂) is particularly useful for determining the anomeric configuration (typically ~8 Hz for a trans-diaxial relationship in β-anomers and ~3 Hz for a cis-axial-equatorial relationship in α-anomers).[21]

-

¹³C NMR: The chemical shifts of the carbon signals (typically 60-110 ppm for ring carbons) provide information about the carbon skeleton.[17][18] The anomeric carbon signal is typically found between 90 and 110 ppm.[21]

-

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[20] HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon correlations, which are crucial for sequencing oligosaccharides.[22]

-

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[23] It provides highly accurate data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[24]

Methodology:

-

Crystallization: A high-quality single crystal of the carbohydrate is grown from a supersaturated solution. This is often a challenging step for carbohydrates.[25]

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern.[26]

-

Data Collection and Structure Solution: The intensities and positions of the diffracted spots are measured. This data is then used to calculate an electron density map of the molecule.

-

Structure Refinement: A model of the molecule is fitted to the electron density map and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[24]

Polarimetry

Principle: Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[27][28] This property is known as optical activity. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions.[29] The specific rotation is a characteristic physical property of a chiral molecule.

Methodology:

-

Sample Preparation: A solution of the carbohydrate of a known concentration is prepared in a suitable solvent (e.g., water).

-

Measurement: The solution is placed in a polarimeter cell of a known path length.[30][31] Plane-polarized light is passed through the solution, and the angle of rotation of the light is measured by an analyzer.[28]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration of the solution, and l is the path length of the cell.

-

Analysis: The specific rotation can be used to distinguish between anomers. For example, freshly prepared solutions of α-D-glucose and β-D-glucose have different initial specific rotations, which change over time as mutarotation occurs, eventually reaching an equilibrium value.

Visualizations

Cyclization of D-Glucose to form β-D-Glucopyranose```dot

Caption: Equilibrium between α- and β-anomers of D-glucopyranose in solution.

Chair Conformation of β-D-Glucopyranose

Caption: The stable ⁴C₁ chair conformation of β-D-glucopyranose.

Conclusion

A thorough understanding of the structure and stereochemistry of β-D-glucopyranose is critical for researchers in the fields of chemistry, biochemistry, and drug development. Its preference for the ⁴C₁ chair conformation with all bulky substituents in the equatorial position renders it the most stable aldohexose, a fact that has profound implications for its biological functions and interactions. The experimental techniques outlined in this guide are essential tools for the detailed characterization of this and other complex carbohydrates, enabling the advancement of glycoscience and the development of novel carbohydrate-based therapeutics.

References

- 1. Chair Conformation Of Glucose | bartleby [bartleby.com]

- 2. Beta-D-Glucose | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. `alpha`-D-Glucopyranose and `beta-D`-Glucopyranose are [allen.in]

- 6. brainly.com [brainly.com]

- 7. Solved: α -D-glucopyranose and β -D-glucopyranose is related as:diastereomers only anomers [Biology] [gauthmath.com]

- 8. `alpha-D-` Glucopyranose and `beta-D-` glucopyranose are [allen.in]

- 9. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

- 10. aklectures.com [aklectures.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. forums.studentdoctor.net [forums.studentdoctor.net]

- 13. Carbohydrate conformation - Wikipedia [en.wikipedia.org]

- 14. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anomeric effect - Wikipedia [en.wikipedia.org]

- 16. Conformational Free Energy Landscape of β‑Glucose in the Gas Phase and Aqueous Solution: Energetic, Structural, and Electronic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 18. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cigs.unimo.it [cigs.unimo.it]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 3D electron crystallography of carbohydrates: structural diversity and radiation sensitivity | ANR [anr.fr]

- 26. Probing the Complex Architecture of Multimodular Carbohydrate-Active Enzymes Using a Combination of Small Angle X-Ray Scattering and X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. vernier.com [vernier.com]

- 28. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Anomeric Effect in β-D-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In the context of D-glucopyranose, this effect contributes to the relative stability of its α and β anomers, with the β-anomer being the major form in aqueous solution. This guide provides a comprehensive technical overview of the anomeric effect in β-D-glucopyranose, delving into its theoretical underpinnings, experimental quantification, and practical implications in drug design and development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Theoretical Basis of the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C1 position (the anomeric carbon) of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[1] This is contrary to what would be predicted by simple steric considerations, which would favor the equatorial position. In D-glucopyranose, the anomeric effect influences the equilibrium between the α-anomer (axial hydroxyl group at C1) and the β-anomer (equatorial hydroxyl group at C1).[1] While the anomeric effect stabilizes the α-anomer, the β-anomer, with all its bulky substituents in equatorial positions, is generally more stable in polar solvents.[2][3]

Two primary explanations for the anomeric effect are widely accepted:

-

Hyperconjugation: This model proposes a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ) orbital of the C1-O1 bond.[1] This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a condition met in the α-anomer. This electron delocalization strengthens the C5-O5 bond and weakens the C1-O1 bond.

-

Dipole Moment Minimization: This explanation posits that the preference for the axial conformation arises from the minimization of repulsive electrostatic interactions between the dipoles of the endocyclic oxygen and the exocyclic substituent.[1] In the equatorial β-anomer, the dipoles are more aligned, leading to greater repulsion. In the axial α-anomer, the dipoles are more opposed, resulting in a lower energy state.[1]

Quantitative Data on the Anomeric Effect in Glucopyranose

The anomeric effect can be quantified by examining the equilibrium distribution of α- and β-anomers in solution, as well as through spectroscopic and computational methods.

| Parameter | α-D-Glucopyranose | β-D-Glucopyranose | Solvent/Method | Reference |

| Equilibrium Percentage | ~36% | ~64% | Water | [2][4][5] |

| ~37% | ~63% | Aqueous Solution | [5] | |

| ¹H-NMR Chemical Shift (Anomeric Proton) | ~5.1-5.24 ppm | ~4.5-4.64 ppm | D₂O | [4][6] |

| ¹H-¹H Coupling Constant (J₁‚₂) (Anomeric Proton) | ~2.7-4 Hz | ~7-9 Hz | D₂O | [4][7] |

| Specific Rotation [α]D | +112.2° | +18.7° | Water (initial) | [5] |

| Equilibrium Specific Rotation [α]D | +52.6° | +52.6° | Water | [5] |

Experimental Protocols for Studying the Anomeric Effect

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying the ratio of anomers in solution and for obtaining structural information that reflects the anomeric effect.

Objective: To determine the equilibrium ratio of α- and β-D-glucopyranose and to measure the coupling constants of the anomeric protons.

Methodology:

-

Sample Preparation: Dissolve a known amount of D-glucose in deuterium (B1214612) oxide (D₂O) to a final concentration of approximately 20 mM.[8] Allow the solution to equilibrate at a constant temperature (e.g., 25°C or 30°C) for several hours to ensure mutarotation has reached equilibrium.[8][9]

-

¹H-NMR Spectroscopy:

-

Acquire a one-dimensional ¹H-NMR spectrum. The signals for the anomeric protons of the α- and β-anomers are typically well-resolved in the downfield region of the spectrum (α: ~5.2 ppm, β: ~4.6 ppm).[4][6]

-

Integrate the signals corresponding to the anomeric protons of both anomers. The ratio of the integrals directly corresponds to the molar ratio of the α- and β-anomers in the equilibrium mixture.[4]

-

Analyze the multiplicity and measure the coupling constant (³JH1,H2) for each anomeric proton. The larger coupling constant for the β-anomer (~7-9 Hz) is indicative of a diaxial relationship between H1 and H2, confirming its equatorial position. The smaller coupling constant for the α-anomer (~3-4 Hz) indicates an axial-equatorial relationship.[4][7]

-

-

Diffusion-Ordered Spectroscopy (DOSY):

-

For more complex mixtures or to confirm assignments, a 2D DOSY experiment can be performed. This technique separates the signals of different species based on their diffusion coefficients. In some cases, the α- and β-anomers of glucose can be distinguished by their different diffusion coefficients.[8]

-

X-ray Crystallography

X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles in the solid state, offering direct evidence of the structural consequences of the anomeric effect.

Objective: To determine the solid-state conformation of β-D-glucopyranose and to measure key structural parameters.

Methodology:

-

Crystal Growth: Grow single crystals of β-D-glucopyranose suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution.

-

Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

-

-

Data Analysis:

-

Analyze the refined structure to determine bond lengths (e.g., C1-O1, C1-O5), bond angles, and torsion angles.

-

Compare the observed bond lengths to standard values to identify any lengthening or shortening that may be attributed to the anomeric effect. For instance, in the context of the related N-glycosidic linkage in N-glycoproteins, systematic changes in the sugar and its aglycon moiety affect the N-glycosidic torsion angle.[10]

-

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the conformational landscape of glucose and to calculate the relative energies of its anomers, providing insights into the electronic origins of the anomeric effect.

Objective: To calculate the relative energies and to analyze the electronic structure of the α- and β-anomers of D-glucopyranose.

Methodology:

-

Model Building: Construct 3D models of both α- and β-D-glucopyranose in their chair conformations.

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify the lowest energy conformers for each anomer.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization calculations for each conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-311++G**) to find the minimum energy structures.[11]

-

Calculate the single-point energies of the optimized structures at a higher level of theory for greater accuracy.

-

Calculations can be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model) to simulate an aqueous environment.[12][13]

-

-

Analysis of Electronic Structure:

-

Perform a Natural Bond Orbital (NBO) analysis to investigate the hyperconjugative interactions. This will allow for the quantification of the stabilization energy associated with the n(O5) -> σ*(C1-O1) interaction.

-

Calculate the molecular dipole moments for each anomer to assess the contribution of electrostatic interactions to the anomeric effect.

-

Visualizing the Anomeric Effect

The following diagrams illustrate the key theoretical concepts behind the anomeric effect in D-glucopyranose.

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. forums.studentdoctor.net [forums.studentdoctor.net]

- 4. magritek.com [magritek.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. On the structural significance of the linkage region constituents of N-glycoproteins: an X-ray crystallographic investigation using models and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Conformational Free Energy Landscape of β‑Glucose in the Gas Phase and Aqueous Solution: Energetic, Structural, and Electronic Changes - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of β-D-Glucopyranose: A Technical Guide for Drug Development Professionals

An in-depth exploration of the structural nuances of β-D-glucopyranose, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its conformational landscape. The stability of the chair conformation, the influence of stereoelectronic effects, and the methodologies to probe these characteristics are detailed, offering critical insights for the design of carbohydrate-based therapeutics and diagnostics.

Core Concepts in β-D-Glucopyranose Conformation

The six-membered pyranose ring of β-D-glucopyranose is not planar but exists predominantly in a puckered chair conformation to minimize steric strain.[1][2] Of the two possible chair conformations, denoted as ⁴C₁ and ¹C₄, the ⁴C₁ conformation is overwhelmingly favored. This preference is attributed to the spatial arrangement of its bulky substituents. In the ⁴C₁ chair, all five non-hydrogen substituents (four hydroxyl groups and one hydroxymethyl group) can occupy equatorial positions, which minimizes unfavorable steric interactions known as 1,3-diaxial interactions.[3][4] In contrast, the ¹C₄ conformation would force these bulky groups into axial positions, leading to significant steric strain and higher energy.

Beyond the stable chair form, β-D-glucopyranose can transiently adopt other higher-energy conformations, including boat and skew-boat forms.[5][6] These distorted conformations are generally several kcal/mol higher in energy than the ⁴C₁ chair and are considered transition states or local minima on the potential energy surface.[5]

Several stereoelectronic phenomena also play a crucial role in the conformational stability of β-D-glucopyranose:

-

The Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, despite potential steric hindrance.[7] This is explained by a stabilizing hyperconjugation interaction between a lone pair of the ring oxygen and the antibonding σ* orbital of the C1-substituent bond.[7] In the case of β-D-glucopyranose, the hydroxyl group at the anomeric center is in an equatorial position, which is sterically favored and generally leads to greater stability compared to the α-anomer where the hydroxyl group is axial.[4] However, the anomeric effect can influence the relative stability of different rotamers and derivatives.

-

The Gauche Effect: This effect describes the tendency for vicinal electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than an anti conformation (180°).[8] This is particularly relevant for the orientation of the exocyclic hydroxymethyl group (-CH₂OH) at C5. The relative orientation of the O5-C5-C6-O6 atoms is described by the ω torsion angle, which preferentially adopts gauche conformations (gauche-gauche, gg, and gauche-trans, gt) over the anti (trans-gauche, tg) rotamer in solution.[9]

Quantitative Energetic Data

The relative energies of the different conformers of β-D-glucopyranose have been determined through both computational and experimental methods. The following tables summarize key quantitative data.

| Conformer | Relative Free Energy (kcal/mol) | Computational Method | Reference |

| ⁴C₁ Chair | 0.00 | Ab initio metadynamics | [5] |

| B₃,₀/²S₀ | ~3.0 | Ab initio metadynamics | [5] |

| Other Boat/Skew | > 5.0 | Ab initio metadynamics | [5] |

| ¹C₄ Chair | ~5-10 | B3LYP/6-311++G** | [6] |

Table 1: Relative Free Energies of β-D-Glucopyranose Conformers. This table presents the calculated relative free energies of various conformations of β-D-glucopyranose, with the ⁴C₁ chair form as the reference.

| Effect | Estimated Energy (kcal/mol) | Context | Reference |

| Anomeric Effect | 1.0 - 1.9 | General for sugars | [7] |

| Gauche Effect | - | Influences hydroxymethyl rotamer population | [10] |

| 1,3-Diaxial Interaction (CH₃ vs H) | ~1.7 | Per interaction in cyclohexane (B81311) |

Table 2: Energetic Contributions of Stereoelectronic Effects and Steric Interactions. This table provides an estimate of the energetic impact of key effects that govern the conformational preferences of pyranose rings. Note that the 1,3-diaxial interaction value is for a methyl group in cyclohexane and serves as a general illustration of steric repulsion.

Experimental and Computational Protocols

The conformational analysis of β-D-glucopyranose relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of carbohydrates in solution. The following protocol outlines the key steps for the conformational analysis of β-D-glucopyranose.

-

Sample Preparation:

-

Dissolve a known quantity (typically 1-10 mg) of β-D-glucopyranose in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O).

-

Ensure complete dissolution and lyophilize the sample multiple times from D₂O to exchange labile hydroxyl protons with deuterium, simplifying the proton spectrum.

-

Finally, dissolve the sample in high-purity D₂O for the NMR measurement.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain an overview of the proton signals.

-

Perform two-dimensional (2D) NMR experiments to resolve signal overlap and establish connectivity. Key experiments include:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbons, to trace the carbon skeleton.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to identify all protons belonging to a single glucose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, enabling carbon resonance assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for identifying linkages and long-range connectivities.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial information about the 3D structure and conformation.

-

-

-

Data Analysis:

-

Chemical Shift Analysis: The chemical shifts of anomeric protons and carbons are indicative of the α or β configuration.

-

J-Coupling Constant Analysis: The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This is particularly useful for determining the relative orientation of substituents on the pyranose ring.

-

NOE/ROE Analysis: The presence and intensity of NOE or ROE cross-peaks provide distance restraints between protons, which are used to build and validate a 3D model of the molecule.

-

Computational Protocol: DFT and Molecular Dynamics

Computational methods provide a detailed view of the conformational energy landscape and the dynamics of β-D-glucopyranose.

-

Structure Preparation:

-

Obtain an initial 3D structure of β-D-glucopyranose, for example, from a crystal structure database or by building it using molecular modeling software.

-

Generate different starting conformations, such as the ⁴C₁ and ¹C₄ chairs, as well as various boat and skew-boat forms.

-

-

Quantum Mechanics (QM) Calculations (DFT):

-

Geometry Optimization: Perform geometry optimization for each starting conformation using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G**). This will find the lowest energy structure for each conformer.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point energies and free energies.

-

Conformational Energy Profile: Calculate the relative energies of the different conformers to determine their relative stabilities.

-

-

Molecular Dynamics (MD) Simulations:

-

System Setup: Place the β-D-glucopyranose molecule in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

-

Parameterization: Use a suitable force field for carbohydrates, such as GLYCAM06 or CHARMM36.

-

Minimization: Perform energy minimization of the entire system to remove any bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure to allow the system to equilibrate.

-

Production Run: Run a long MD simulation (nanoseconds to microseconds) to sample the conformational space of the molecule.

-

Trajectory Analysis: Analyze the MD trajectory to determine the populations of different conformers, the dynamics of ring puckering, and the orientation of the hydroxymethyl group.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental and computational analysis of β-D-glucopyranose conformation.

Figure 1: Experimental workflow for NMR-based conformational analysis.

Figure 2: Computational workflow for conformational analysis using DFT and MD.

References

- 1. magritek.com [magritek.com]

- 2. Conformational Free Energy Landscape of β‑Glucose in the Gas Phase and Aqueous Solution: Energetic, Structural, and Electronic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. Computational carbohydrate chemistry: what theoretical methods can tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. Computational Study of the Conformational Free Energy Landscape of β-D-Glucopyranose [diposit.ub.edu]

- 10. worldscientific.com [worldscientific.com]

Thermodynamic Stability of β-D-Glucopyranose Anomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of D-glucopyranose anomers, with a particular focus on the β-anomer. The document outlines the fundamental principles governing anomeric stability, presents quantitative data on anomeric equilibria in various conditions, and details the experimental protocols for their determination.

Core Concepts in Anomeric Stability

The cyclic hemiacetal structure of D-glucose gives rise to two diastereomers, known as anomers, designated as α and β. These anomers differ only in the configuration at the anomeric carbon (C1). The β-anomer is characterized by the equatorial position of the C1 hydroxyl group in the chair conformation, while in the α-anomer, it occupies an axial position.

The relative stability of these anomers is governed by a combination of steric and stereoelectronic effects. In aqueous solution, the β-anomer of D-glucopyranose is thermodynamically more stable than the α-anomer.[1] This preference is primarily attributed to sterics; the β-anomer can adopt a chair conformation where all five of its non-hydrogen substituents are in the sterically less hindered equatorial positions. In contrast, the α-anomer is forced to have the anomeric hydroxyl group in the more sterically demanding axial position.

However, the "anomeric effect" describes the tendency for a heteroatomic substituent at the anomeric carbon to favor the axial orientation, which would suggest the α-anomer should be more stable. This effect is thought to arise from a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the axial C-O bond. In polar, protic solvents like water, this anomeric effect is attenuated by solvation, allowing steric considerations to dominate, thus favoring the β-anomer.

Quantitative Analysis of Anomeric Equilibrium

The two anomers of D-glucopyranose interconvert in solution in a process called mutarotation, eventually reaching a thermodynamic equilibrium. The position of this equilibrium is dependent on factors such as solvent, temperature, and concentration.

Anomeric Distribution at Equilibrium

The following table summarizes the equilibrium distribution of α- and β-D-glucopyranose in various solvents and conditions. In aqueous solutions, the equilibrium mixture typically consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose.[1]

| Solvent | Temperature (°C) | % α-D-glucopyranose | % β-D-glucopyranose | Reference |

| Water | 25 | ~36 | ~64 | [1] |

| Water | 30 | ~40 | ~60 | |

| Dimethylformamide (DMF) - Water mixtures | 20-40 | Varies with composition | Varies with composition | [2] |

| Pyridine | Not specified | Not specified | Not specified | |

| Ethanol | 40 | Varies | Varies | |

| 1-Propanol | 40 | Varies | Varies | |

| 1-Butanol | 40 | Varies | Varies |

Thermodynamic Parameters of Anomerization

The thermodynamic parameters for the anomerization of D-glucose provide a quantitative measure of the relative stability of the anomers. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the α → β conversion are key indicators.

| Parameter | Value (in aqueous solution) | Method | Reference |

| ΔG° | -1.16 kJ/mol | Microcalorimetry | [3] |

| ΔH° | -1.16 kJ/mol | Microcalorimetry | [3] |

| ΔS° | Not specified | Not specified |

Experimental Protocols

Accurate determination of the anomeric equilibrium and the thermodynamic parameters of mutarotation relies on precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for the direct quantification of anomers in solution. The anomeric protons of α- and β-D-glucopyranose have distinct chemical shifts, allowing for their integration and the determination of their relative concentrations.

Protocol for ¹H NMR Analysis of D-Glucose Anomeric Ratio:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of α-D-glucose or β-D-glucose in a known volume of deuterium (B1214612) oxide (D₂O) to a final concentration of approximately 10-20 mg/mL.

-

Ensure the D₂O is of high purity to minimize residual water signals.

-

Allow the solution to equilibrate at a constant, known temperature for several hours to ensure mutarotation has reached equilibrium.

-

-

NMR Instrument Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Solvent: D₂O.

-

Temperature: 298 K (25 °C), maintained with a variable temperature unit.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the anomeric protons.

-

Acquisition Time (aq): At least 3 seconds.

-

Spectral Width (sw): Approximately 12 ppm.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum carefully.

-

Integrate the signals corresponding to the anomeric proton of the α-anomer (typically a doublet around 5.22 ppm) and the β-anomer (typically a doublet around 4.63 ppm).

-

The percentage of each anomer is calculated from the relative integrals of their anomeric proton signals.

-

Polarimetry

Polarimetry measures the change in the optical rotation of a solution of an optically active compound over time. This technique is classically used to monitor the mutarotation of sugars.

Protocol for Monitoring Mutarotation by Polarimetry:

-

Instrument Setup:

-

Use a calibrated polarimeter with a sodium lamp (589 nm).

-

Equip the instrument with a thermostatted cell to maintain a constant temperature.

-

-

Sample Preparation:

-

Prepare a solution of α-D-glucose or β-D-glucose in the desired solvent (e.g., water) at a known concentration (e.g., 5-10 g/100 mL).

-

The solvent should be pre-equilibrated to the desired temperature.

-

-

Measurement Procedure:

-

Quickly dissolve the sugar in the solvent and immediately transfer the solution to the polarimeter cell.

-

Start recording the optical rotation at regular time intervals (e.g., every minute) until the reading becomes constant, indicating that equilibrium has been reached.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

-

Data Analysis:

-

Plot the specific rotation as a function of time.

-

The equilibrium concentrations of the α and β anomers can be calculated from the initial and final specific rotations of the solution and the known specific rotations of the pure anomers.

-

Isothermal Titration Calorimetry (ITC) / Microcalorimetry

Calorimetry can be used to directly measure the enthalpy change (ΔH°) associated with mutarotation. By measuring the heat evolved or absorbed as a pure anomer equilibrates in solution, the enthalpy of anomerization can be determined.

Conceptual Protocol for Determining the Enthalpy of Mutarotation:

-

Instrument and Sample Preparation:

-

Use a sensitive microcalorimeter, such as an isothermal titration calorimeter.

-

Prepare a solution of a pure anomer (e.g., α-D-glucose) in a suitable buffer or solvent. The solvent in the sample cell should be the same.

-

-

Experimental Procedure:

-

Inject the glucose solution into the sample cell containing the same solvent.

-

The heat change associated with the dissolution and subsequent mutarotation to equilibrium is measured.

-

A separate experiment is performed to measure the heat of solution of the equilibrium mixture.

-

-

Data Analysis:

-

The enthalpy of mutarotation is determined by subtracting the heat of solution of the equilibrium mixture from the heat of solution of the pure anomer.[3]

-

Visualizations

Anomeric Equilibrium of D-Glucopyranose

Caption: Equilibrium between α- and β-D-glucopyranose in solution.

Conceptual Workflow for Anomeric Ratio Determination by NMR

Caption: Workflow for NMR-based determination of anomeric ratio.

References

physical and chemical properties of β-D-glucopyranose

An In-depth Technical Guide on the Core Physical and Chemical Properties of β-D-Glucopyranose

Introduction

β-D-glucopyranose is the most abundant and biologically essential of the four cyclic isomers of D-glucose. As a monosaccharide, it serves as a primary source of energy for most living organisms and is a fundamental building block for numerous disaccharides (e.g., lactose, sucrose) and polysaccharides (e.g., cellulose, glycogen).[1] Its structure consists of a six-membered pyranose ring, and in aqueous solutions, it exists in equilibrium with its α-anomer and a minute amount of the open-chain aldehyde form.[1][2] The β form is distinguished by the equatorial position of the hydroxyl group on the anomeric carbon (C-1), an arrangement that renders it the most stable aldohexose, as all non-hydrogen substituents can occupy equatorial positions.[1][3] This guide provides a detailed overview of the core , intended for researchers, scientists, and professionals in drug development.

Physical Properties of β-D-Glucopyranose

β-D-glucopyranose presents as a white, crystalline solid.[1][4][5] Its physical characteristics are well-documented and are crucial for its handling, formulation, and analysis in scientific and industrial settings. The key quantitative physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White crystalline powder/solid | [1][4][5] |

| Molecular Formula | C₆H₁₂O₆ | [2][6] |

| Molecular Weight | 180.16 g/mol | [4][6] |

| Melting Point | 150 °C (302 °F; 423 K) | [1] |

| Density | 1.54 g/cm³ | [1] |

| Specific Rotation [α]D | +18.7° to +19° (fresh solution) | [7][8] |

| +52.5° to +52.7° (at equilibrium in water) | [7][8][9] | |

| Solubility | In Water: 909 g/L (at 25 °C) | [1] |

| In Other Solvents: Poorly soluble in methanol (B129727) and ethanol | [1] | |

| pKa | 12.16 (at 25 °C in water) | [1] |

The high solubility of β-D-glucopyranose in water is attributed to its extensive hydrogen bonding capabilities with water molecules, facilitated by its five hydroxyl groups.[10] Computational studies suggest that β-D-glucose forms stronger and more numerous hydrophilic hydrogen bonds with surrounding water molecules compared to its α-anomer, contributing to its superior solubility.[10]

Chemical Properties and Reactivity

The chemical behavior of β-D-glucopyranose is dictated by its functional groups: the cyclic hemiacetal and the multiple hydroxyl groups.

Mutarotation

When dissolved in water, pure β-D-glucopyranose undergoes a change in its optical rotation, a phenomenon known as mutarotation.[8] The specific rotation increases from its initial value of approximately +19° to a stable equilibrium value of +52.7°.[7][9][11] This occurs because the cyclic hemiacetal can open to form the transient open-chain aldehyde, which can then re-close to form either the α- or β-anomer.[7][8] This dynamic equilibrium in aqueous solution results in a mixture containing approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose.[1][7]

Caption: Mutarotation of D-Glucopyranose in aqueous solution.

Key Chemical Reactions

-

Glycoside Formation: The anomeric hydroxyl group is reactive and can be replaced by an OR group from an alcohol in the presence of an acid catalyst. This reaction forms an acetal, known as a glycoside.[12] For instance, reacting β-D-glucopyranose with methanol yields methyl β-D-glucopyranoside. This linkage is fundamental to the formation of disaccharides and polysaccharides.

-

Esterification: All five hydroxyl groups, including the anomeric one, can be converted to esters by reacting with acid anhydrides or acid chlorides in the presence of a base.[12] A common example is the reaction with excess acetic anhydride (B1165640) in pyridine, which yields 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, a derivative often used in synthesis due to its solubility in organic solvents.[12][13]

-

Etherification: The hydroxyl groups can also be converted to ethers via reactions like the Williamson ether synthesis, which involves treatment with an alkyl halide and a strong base.[12]

Caption: Key synthetic transformations of β-D-Glucopyranose.

Experimental Protocols

Determination of Specific Rotation by Polarimetry

Specific rotation is a fundamental property used to characterize optically active compounds like β-D-glucopyranose.

Principle: A solution of a chiral compound rotates the plane of polarized light. The angle of rotation (α) is directly proportional to the concentration of the solution (c) and the path length of the light through the solution (l). The specific rotation [α] is a standardized value calculated from these measurements.

Methodology:

-

Preparation of Solution: Accurately weigh a sample of β-D-glucopyranose and dissolve it in a precise volume of distilled water (e.g., 1.00 g in 100.0 mL) to obtain a known concentration (c, in g/mL).[14] Ensure the sample is completely dissolved and the solution is homogenous.[15]

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to stabilize. Fill a clean polarimeter tube of known path length (l, in decimeters) with distilled water and take a blank reading, setting this value to zero.[16]

-

Sample Measurement: Rinse the polarimeter tube with the prepared glucose solution, then fill it, ensuring no air bubbles are trapped inside.[15][16] Place the tube in the polarimeter.

-

Angle Measurement: Rotate the analyzer until the field of view reaches the endpoint (e.g., uniform darkness or equal intensity in both halves of a half-shade device).[14][16] Record the observed angle of rotation (α). For accuracy, take multiple readings and average them.

-

Calculation: Calculate the specific rotation using Biot's Law: [α]DT = α / (l × c) Where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Caption: Experimental workflow for polarimetry.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: Place a small amount of dry, crystalline β-D-glucopyranose into a capillary tube, sealed at one end.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure β-D-glucopyranose, this is expected to be around 150 °C.[1]

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. Showing Compound beta-D-Glucopyranose (FDB011824) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. β-D-Glucopyranose | CAS#:492-61-5 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. β-D-Glucopyranose [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]

- 9. The specific rotation for `alpha-D-" glucose "= +112^(@)` For `beta-D-" glucose "= +19^(@)` An equilibrium mixture containing `alpha" and "beta`- forms has specific rotation of `+52.7^(@)C`. Calculate the % composition of the different anomers. [allen.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. porrua.mx [porrua.mx]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemimpex.com [chemimpex.com]

- 14. iitr.ac.in [iitr.ac.in]

- 15. scribd.com [scribd.com]

- 16. satish0402.weebly.com [satish0402.weebly.com]

The Predominance of β-D-Glucopyranose in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of β-D-glucopyranose in comparison to its α-anomer. It delves into the quantitative distribution of these two forms in aqueous solution, the underlying reasons for the prevalence of the β-form, and the detailed experimental methodologies used for their quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of glucose stereochemistry.

Core Tenet: The Stability-Driven Abundance of β-D-Glucopyranose

In aqueous solutions, D-glucose primarily exists in two cyclic hemiacetal forms, known as anomers: α-D-glucopyranose and β-D-glucopyranose. These anomers differ in the configuration of the hydroxyl group at the anomeric carbon (C1). Through a process called mutarotation, these two forms interconvert via a transient open-chain aldehyde form until an equilibrium is established.[1][2] At this equilibrium, the β-anomer is significantly more abundant than the α-anomer.[1][3]

The greater stability of β-D-glucopyranose is the primary reason for its higher natural abundance.[4][5] In its preferred chair conformation, all of the bulky substituents (hydroxyl groups and the -CH2OH group) on the pyranose ring of β-D-glucopyranose can occupy equatorial positions.[4] This arrangement minimizes steric hindrance between the substituents, resulting in a lower energy and more stable conformation.[5] In contrast, the α-anomer is compelled to have the hydroxyl group at the anomeric carbon in an axial position, which introduces steric strain.[4]

Quantitative Analysis of Anomer Abundance

The equilibrium mixture of D-glucose in an aqueous solution is composed of approximately 36% α-D-glucose and 64% β-D-glucose, with a very small fraction (less than 0.02%) existing as the open-chain aldehyde form.[1] This ratio can be influenced by factors such as temperature and the presence of certain ions.[6]

| Anomer | Natural Abundance (in aqueous solution at equilibrium) | Melting Point (°C) | Specific Rotation ([α]D) |

| α-D-glucopyranose | ~36%[1][7] | 146[1] | +112.2°[1][8] |

| β-D-glucopyranose | ~64%[1][7] | 150[1] | +18.7°[1] |

| Open-chain form | < 0.02%[1] | - | - |

| Equilibrium Mixture | - | - | +52.7°[1] |

Experimental Protocols for Anomer Quantification

The determination of the relative abundance of α- and β-D-glucopyranose is crucial in various scientific and industrial applications. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of glucose anomers in solution. The anomeric protons (the hydrogen atom attached to C1) of the α- and β-forms have distinct chemical shifts, allowing for their individual integration and the determination of their relative concentrations.[9]

Methodology:

-

Sample Preparation: A known concentration of D-glucose is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid a large solvent signal in the ¹H-NMR spectrum. The solution is allowed to stand for a sufficient period (several hours) to ensure that the mutarotation equilibrium has been reached.[10]

-

NMR Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H-NMR spectrum.[11]

-

To suppress the residual HOD signal from the solvent, a presaturation pulse sequence is often employed.[10]

-

Key acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure accurate quantification. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The signals corresponding to the anomeric protons of α-D-glucopyranose (typically a doublet around δ 5.24 ppm) and β-D-glucopyranose (a doublet around δ 4.64 ppm) are identified.[9]

-

The integral areas of these two anomeric proton signals are carefully measured.

-

The percentage of each anomer is calculated as the integral of the anomeric proton of that anomer divided by the sum of the integrals of both anomeric protons, multiplied by 100.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the separation and quantification of glucose anomers. This method relies on the differential interaction of the anomers with a stationary phase, leading to their separation.

Methodology:

-

Chromatographic System: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[12]

-

Stationary Phase: A specialized column designed for carbohydrate analysis is employed. Chiral columns, such as Chiralpak AD-H, can be used for the direct separation of anomers.[12][13] Amine-based columns (e.g., NH2P series) are also utilized, often under alkaline conditions to prevent anomer separation if total glucose is the target, but can be adapted to separate anomers under specific conditions.[14]

-

Mobile Phase: The choice of mobile phase depends on the column used. For chiral separations, a mixture of solvents like acetonitrile (B52724) and water is common.[12]

-

Sample Preparation: The glucose sample is dissolved in the mobile phase and filtered before injection.

-

Analysis:

-

The sample is injected into the HPLC system.

-

The anomers are separated on the column and detected by the RI detector.

-

The retention times of the α- and β-anomers are determined by running standards of the pure anomers.

-

The peak areas corresponding to each anomer are integrated.

-

The relative percentage of each anomer is calculated from the peak areas.

-

It is important to control the column temperature, as higher temperatures can increase the rate of on-column mutarotation, potentially leading to peak broadening or coalescence.[14][15]

-

Visualization of Key Processes

Mutarotation of D-Glucose

The following diagram illustrates the process of mutarotation, where the α and β anomers of D-glucopyranose interconvert through the open-chain aldehyde form in an aqueous solution.

Experimental Workflow for ¹H-NMR Quantification

This diagram outlines the general workflow for the quantification of glucose anomers using ¹H-NMR spectroscopy.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sarthaks.com [sarthaks.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. Quantification of anomeric structural changes of glucose solutions using near-infrared spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psiberg.com [psiberg.com]

- 8. conductscience.com [conductscience.com]

- 9. magritek.com [magritek.com]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shodex.com [shodex.com]

- 15. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography | MDPI [mdpi.com]

The Equilibrium Dance of Anomers: A Technical Guide to the Mutarotation of Glucose to β-D-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mutarotation of glucose, a fundamental process in carbohydrate chemistry with significant implications in various scientific and industrial fields, including drug development and food science. We will delve into the core mechanism, kinetics, and thermodynamics of the conversion of α-D-glucopyranose to its more stable anomer, β-D-glucopyranose, in aqueous solution. This document summarizes key quantitative data, outlines detailed experimental protocols for monitoring the process, and provides visual representations of the underlying pathways and workflows.

The Phenomenon of Mutarotation

When a pure crystalline sample of α-D-glucose is dissolved in water, its specific optical rotation gradually changes from an initial value of +112° to an equilibrium value of +52.7°.[1][2][3] Conversely, a solution of pure β-D-glucose exhibits an increase in specific rotation from +18.7° to the same equilibrium value.[2][3] This time-dependent change in optical rotation is termed mutarotation. It reflects the dynamic interconversion between the α and β anomers via a transient open-chain aldehyde form until a thermodynamic equilibrium is established.[1][2][3][4] This process is crucial as the anomeric form of glucose can significantly influence its biological activity and chemical reactivity.

The Underlying Mechanism

The mutarotation of glucose is a reversible reaction that proceeds through a ring-opening to an acyclic aldehyde intermediate, followed by ring-closure.[1][5][6] The presence of a free hemiacetal group at the anomeric carbon (C-1) is a prerequisite for this process.[1] The mechanism can be catalyzed by both acids and bases.[7]

In an aqueous environment, water molecules can act as both a proton donor and a proton acceptor, facilitating the protonation of the hemiacetal oxygen and the deprotonation of the anomeric hydroxyl group, which leads to the cleavage of the C1-O bond and the formation of the open-chain aldehyde.[8][9] The subsequent rotation around the C1-C2 bond allows for the reformation of the hemiacetal with the hydroxyl group on C-5 attacking the carbonyl carbon from either face, leading to the formation of either the α or β anomer.[6][9]

Caption: Mechanism of glucose mutarotation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the mutarotation of glucose in aqueous solution.

Table 1: Equilibrium Composition and Specific Rotation

| Anomer | Specific Rotation (°) | Equilibrium Composition (%) |

| α-D-Glucopyranose | +112 | ~36 |

| β-D-Glucopyranose | +18.7 | ~64 |

| Open-chain Aldehyde | - | < 0.02 |

| Equilibrium Mixture | +52.7 | 100 |

Table 2: Kinetic Data for Mutarotation

| Parameter | Value (at 22 °C) |

| Total Mutarotation Rate Constant (k) | 7.67 × 10⁻⁵ s⁻¹ |

| Forward Rate Constant (k₁) | 2.76 × 10⁻⁵ s⁻¹ |

| Reverse Rate Constant (k₂) | 4.91 × 10⁻⁵ s⁻¹ |

| Activation Energy (Ea) | 67.2 kJ mol⁻¹ |

Table 3: Factors Affecting the Rate of Mutarotation

| Factor | Effect on Rate |

| Temperature | Increasing temperature accelerates the rate of mutarotation.[1][5][12] |

| pH | Both acidic and basic conditions catalyze the reaction.[1][5] |

| Solvent | Polar protic solvents, like water, facilitate mutarotation.[5] |

| Concentration | Higher concentrations can slightly decrease the rate of mutarotation.[1] |

Experimental Protocols

Several techniques can be employed to monitor the kinetics of glucose mutarotation. Below are detailed methodologies for three common approaches.

Polarimetry

This classical method follows the change in optical rotation of a glucose solution over time.

Methodology:

-

Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 20-30 minutes for stabilization.

-

Buffer Preparation: Prepare a phosphate (B84403) buffer (pH 7.0) by dissolving a known amount of KH₂PO₄ in deionized water and adjusting the pH with 1M NaOH.[13]

-

Sample Preparation:

-

Accurately weigh a precise amount of pure α-D-glucose (e.g., 5.00 g).[13]

-

Dissolve the glucose rapidly in a known volume of the phosphate buffer (e.g., 40 mL) with vigorous stirring.[13]

-

Immediately transfer the solution to a volumetric flask (e.g., 50 mL) and dilute to the mark with the buffer.[13]

-

-

Measurement:

-

Quickly rinse the polarimeter cell with the prepared glucose solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and start recording the optical rotation at regular time intervals (e.g., every 30 seconds for 10 minutes, then at longer intervals).[13]

-

Continue measurements until a stable reading is obtained, which represents the equilibrium rotation (α_eq).

-

-

Data Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct quantification of the α and β anomers in solution.

Methodology:

-

Sample Preparation: Dissolve a known amount of α-D-glucose in D₂O in an NMR tube.

-

NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR spectra at regular time intervals. The anomeric protons of the α and β forms have distinct chemical shifts.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of both anomers in each spectrum.

-

The ratio of the integrals directly corresponds to the molar ratio of the α and β anomers at each time point.

-

The kinetic and thermodynamic parameters can be determined by analyzing the change in the anomer ratio over time and at equilibrium.[14]

-

Enzymatic Assay using a Blood Glucose Meter

This method leverages the stereospecificity of the enzyme glucose dehydrogenase, which is specific for β-D-glucose.[10][15]

Methodology:

-

Solution Preparation: Prepare a solution of α-D-glucose in deionized water.

-

Measurement:

-

At time zero, and at subsequent regular intervals, take a small aliquot of the glucose solution and measure its concentration using a blood glucose meter.

-

The glucose meter's test strips contain glucose dehydrogenase, which will only react with the β-D-glucose present at that moment.[10]

-

-

Data Analysis:

-

The initial readings will be low as there is little β-D-glucose. As mutarotation proceeds, the concentration of β-D-glucose will increase, leading to higher readings on the meter.

-

The rate of mutarotation can be determined by plotting the apparent glucose concentration versus time.[10]

-

Caption: General experimental workflow.

Logical Relationships of Influencing Factors

The rate and equilibrium of mutarotation are sensitive to several environmental factors. Understanding these relationships is critical for controlling the process in various applications.

References

- 1. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. biochemden.com [biochemden.com]

- 6. Draw the mechanism for the interconversion of α-D-glucose and β-D... | Study Prep in Pearson+ [pearson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. daneshyari.com [daneshyari.com]

- 15. pubs.acs.org [pubs.acs.org]

The Central Role of β-D-Glucopyranose in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-glucopyranose, the cyclic hemiacetal form of glucose, is the primary circulating sugar in the blood and the principal energy source for cellular respiration in most organisms.[1] Its catabolism through a series of intricate and highly regulated metabolic pathways releases the chemical energy stored within its bonds, which is ultimately captured in the form of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.[2][3] This technical guide provides an in-depth exploration of the biological role of β-D-glucopyranose in cellular respiration, with a focus on the core pathways of glycolysis, the Krebs cycle, and oxidative phosphorylation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these fundamental processes.

Glycolysis: The Initial Breakdown of Glucose

Glycolysis is a sequence of ten enzyme-catalyzed reactions that occurs in the cytosol and converts one molecule of glucose into two molecules of pyruvate (B1213749).[4][5] This pathway does not require oxygen and is the foundational stage of both aerobic and anaerobic respiration. Glycolysis can be divided into two main phases: an energy investment phase and an energy payoff phase.[6]

Energy Investment Phase

The initial steps of glycolysis require the investment of two ATP molecules to activate the glucose molecule and prepare it for cleavage.

-

Phosphorylation of Glucose: Upon entering the cell, glucose is phosphorylated by the enzyme hexokinase to form glucose-6-phosphate.[5] This reaction consumes one molecule of ATP and serves to trap glucose within the cell, as the phosphorylated form cannot readily cross the cell membrane.[7]

-

Isomerization: Glucose-6-phosphate is then converted to its isomer, fructose-6-phosphate (B1210287), by the enzyme phosphoglucose isomerase .[4]

-

Second Phosphorylation: Phosphofructokinase (PFK) , a key regulatory enzyme, catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, utilizing a second molecule of ATP.

-

Cleavage: The six-carbon fructose-1,6-bisphosphate is cleaved by the enzyme aldolase into two three-carbon molecules: glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403).[5]

-

Isomerization of Dihydroxyacetone Phosphate: Dihydroxyacetone phosphate is subsequently isomerized to glyceraldehyde-3-phosphate by triose phosphate isomerase , resulting in two molecules of glyceraldehyde-3-phosphate from the initial glucose molecule.[5]

Energy Payoff Phase

The subsequent reactions of glycolysis involve the oxidation of glyceraldehyde-3-phosphate and the generation of ATP and NADH.

-

Oxidation and Phosphorylation: Each molecule of glyceraldehyde-3-phosphate is oxidized by glyceraldehyde-3-phosphate dehydrogenase , and a molecule of NAD+ is reduced to NADH. An inorganic phosphate is also added to form 1,3-bisphosphoglycerate.[6]

-

Substrate-Level Phosphorylation (1): Phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate (B1209933).[4]

-

Phosphate Group Shift: The phosphate group is moved from the third to the second carbon of 3-phosphoglycerate by phosphoglycerate mutase , forming 2-phosphoglycerate.[4]

-

Dehydration: Enolase removes a molecule of water from 2-phosphoglycerate to form the high-energy compound phosphoenolpyruvate (B93156) (PEP).[4]

-

Substrate-Level Phosphorylation (2): The final step of glycolysis involves the transfer of the phosphate group from PEP to ADP, catalyzed by pyruvate kinase , to generate a second molecule of ATP and pyruvate.[4][8]

Net Yield of Glycolysis

For each molecule of glucose, glycolysis produces a net gain of:

-

2 molecules of pyruvate

-

2 molecules of ATP

-

2 molecules of NADH[9]

dot graph Glycolysis_Pathway { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Glucose [label="β-D-Glucopyranose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G6P [label="Glucose-6-Phosphate"]; F6P [label="Fructose-6-Phosphate"]; F16BP [label="Fructose-1,6-Bisphosphate"]; G3P_DHAP [label="Glyceraldehyde-3-Phosphate\n+ Dihydroxyacetone Phosphate"]; G3P [label="2x Glyceraldehyde-3-Phosphate"]; BPG [label="2x 1,3-Bisphosphoglycerate"]; P3G [label="2x 3-Phosphoglycerate"]; P2G [label="2x 2-Phosphoglycerate"]; PEP [label="2x Phosphoenolpyruvate"]; Pyruvate [label="2x Pyruvate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

The Krebs Cycle (Citric Acid Cycle)

In the presence of oxygen, the pyruvate generated during glycolysis is transported into the mitochondrial matrix, where it is further oxidized in a cyclic series of reactions known as the Krebs cycle, or citric acid cycle.[10][11]

Pyruvate Oxidation

Before entering the Krebs cycle, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex. This reaction involves the removal of a carboxyl group as CO2 and the reduction of NAD+ to NADH.[12]

Steps of the Krebs Cycle

The Krebs cycle consists of eight enzymatic steps that completely oxidize the acetyl group of acetyl-CoA.[13][14]

-

Citrate (B86180) Formation: Acetyl-CoA (a two-carbon molecule) combines with oxaloacetate (a four-carbon molecule) to form citrate (a six-carbon molecule), a reaction catalyzed by citrate synthase .[15]

-

Isomerization: Citrate is converted to its isomer, isocitrate, by the enzyme aconitase .[15]

-

First Oxidation and Decarboxylation: Isocitrate dehydrogenase catalyzes the oxidation of isocitrate to α-ketoglutarate, producing one molecule of NADH and releasing one molecule of CO2.[15] This is a key regulatory step.[16]

-

Second Oxidation and Decarboxylation: The α-ketoglutarate dehydrogenase complex converts α-ketoglutarate to succinyl-CoA, generating another molecule of NADH and releasing a second molecule of CO2.

-

Substrate-Level Phosphorylation: Succinyl-CoA synthetase converts succinyl-CoA to succinate (B1194679), and the energy released is used to form one molecule of GTP (which can be converted to ATP).[13]

-

Third Oxidation: Succinate dehydrogenase oxidizes succinate to fumarate (B1241708), and a molecule of FAD is reduced to FADH2.[15]

-

Hydration: Fumarase adds a water molecule to fumarate to form malate (B86768).[15]

-

Fourth Oxidation and Regeneration of Oxaloacetate: Malate dehydrogenase oxidizes malate back to oxaloacetate, producing a third molecule of NADH. The regenerated oxaloacetate can then accept another molecule of acetyl-CoA, continuing the cycle.[15]

Net Yield of the Krebs Cycle (per glucose molecule)

Since one glucose molecule produces two pyruvate molecules, the Krebs cycle turns twice for each glucose molecule. The total yield from two turns of the cycle is:

-

6 molecules of NADH

-

2 molecules of FADH2

-

2 molecules of ATP (from GTP)

-

4 molecules of CO2[17]

dot graph Krebs_Cycle { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pyruvate [label="2x Pyruvate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcetylCoA [label="2x Acetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Citrate [label="2x Citrate (6C)"]; Isocitrate [label="2x Isocitrate (6C)"]; AlphaKG [label="2x α-Ketoglutarate (5C)"]; SuccinylCoA [label="2x Succinyl-CoA (4C)"]; Succinate [label="2x Succinate (4C)"]; Fumarate [label="2x Fumarate (4C)"]; Malate [label="2x Malate (4C)"]; Oxaloacetate [label="2x Oxaloacetate (4C)"];

Oxidative Phosphorylation: The Electron Transport Chain and Chemiosmosis

The majority of ATP from glucose metabolism is generated during oxidative phosphorylation, which takes place on the inner mitochondrial membrane.[12] This process involves two coupled components: the electron transport chain and chemiosmosis.[18]

The Electron Transport Chain

The electron transport chain is a series of protein complexes that transfer electrons from NADH and FADH2 to molecular oxygen.[18] The energy released during this electron transport is used to pump protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton gradient.[19]

-

Complex I (NADH Dehydrogenase): NADH donates its electrons to Complex I, which then pumps protons across the inner mitochondrial membrane.[20]

-

Complex II (Succinate Dehydrogenase): FADH2 donates its electrons to Complex II. This complex does not pump protons.[20]

-

Coenzyme Q (Ubiquinone): This mobile carrier transfers electrons from Complex I and Complex II to Complex III.

-

Complex III (Cytochrome c reductase): Accepts electrons from Coenzyme Q and passes them to Cytochrome c, pumping protons in the process.[20]

-

Cytochrome c: Another mobile carrier that shuttles electrons from Complex III to Complex IV.

-

Complex IV (Cytochrome c oxidase): Receives electrons from Cytochrome c and transfers them to oxygen, the final electron acceptor, to form water. This complex also pumps protons.[20]

Chemiosmosis and ATP Synthesis

The proton gradient established by the electron transport chain represents a form of stored energy. This energy is harnessed by ATP synthase , a molecular machine embedded in the inner mitochondrial membrane.[19] Protons flow back down their electrochemical gradient through ATP synthase, driving the synthesis of ATP from ADP and inorganic phosphate (Pi).[21]

Theoretical ATP Yield